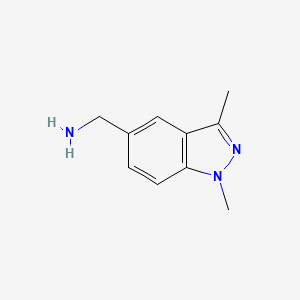

(1,3-Dimethyl-5-indazolyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(1,3-dimethylindazol-5-yl)methanamine |

InChI |

InChI=1S/C10H13N3/c1-7-9-5-8(6-11)3-4-10(9)13(2)12-7/h3-5H,6,11H2,1-2H3 |

InChI Key |

FVSUPTPUNUOHJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=C2)CN)C |

Origin of Product |

United States |

Contextualizing the Indazole Scaffold in Chemical Sciences

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is attributed to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. researchgate.netpnrjournal.com The structural rigidity and the presence of nitrogen atoms in the indazole core allow for specific hydrogen bonding and other non-covalent interactions with proteins, making it an ideal framework for drug design. pnrjournal.com

Indazole derivatives have been reported to exhibit a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. nih.govresearchgate.net This versatility has led to the successful development and commercialization of several indazole-containing drugs. Notable examples include:

Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Axitinib: Another potent tyrosine kinase inhibitor employed in the management of advanced renal cell carcinoma.

Entrectinib: A targeted cancer therapy for tumors with specific genetic fusions. pnrjournal.com

Benzydamine: A non-steroidal anti-inflammatory drug with analgesic and anesthetic properties.

Granisetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting induced by chemotherapy and radiotherapy.

The successful clinical application of these drugs underscores the therapeutic potential of the indazole scaffold and provides a strong impetus for the continued exploration of novel derivatives. pnrjournal.com

Overview of Current Research Trajectories Involving the Compound

Strategies for the De Novo Synthesis of the 1,3-Dimethylindazole Core

The formation of the bicyclic indazole system is the foundational step in the synthesis of the target compound. This typically involves the creation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. Subsequent functionalization, specifically methylation, establishes the requisite 1,3-dimethyl substitution pattern.

Cyclization Reactions in Indazole Synthesis

The construction of the indazole ring can be achieved through various cyclization strategies, often starting from appropriately substituted aniline (B41778) or benzaldehyde (B42025) derivatives. A common approach for creating 5-substituted indazoles, which are precursors to the target molecule, involves the diazotization of a 2-alkyl-5-substituted aniline, followed by intramolecular cyclization.

For instance, the synthesis of 5-nitroindazole (B105863), a key intermediate, can be accomplished from 2-amino-5-nitrotoluene. In this process, the amino group is diazotized using sodium nitrite (B80452) in an acidic medium like glacial acetic acid. The resulting diazonium salt then undergoes spontaneous cyclization to form the indazole ring. orgsyn.org This reaction is carefully controlled to prevent the formation of diazoamino byproducts. orgsyn.org Another pathway to 5-nitroindazole starts from 2-fluoro-5-nitrobenzaldehyde, which reacts with hydrazine (B178648) in a polar aprotic solvent like DMF to yield the cyclized product. chemicalbook.com

The table below summarizes representative cyclization reactions for the synthesis of substituted indazoles.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Amino-5-nitrotoluene | NaNO₂, Glacial Acetic Acid, 15-25°C, 3 days | 5-Nitroindazole | 72-80 | orgsyn.org |

| 2-Fluoro-5-nitrobenzaldehyde | Hydrazine hydrate, DMF, 23°C, 2h | 5-Nitroindazole | Quantitative | chemicalbook.com |

| 2-Methyl-5-nitroacetanilide | NaNO₂, Acetic Anhydride, Acetic Acid, 90-95°C | 6-Nitroindazole | 62.1 | google.com |

| 2-Fluoro-5-nitroacetophenone + Arylhydrazine | K₂CO₃, DMF, 23°C, then heat | 1-Aryl-3-methyl-5-nitro-1H-indazole | 45-90 | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Functionalization Approaches for Indazole Precursors

Once the 5-substituted indazole core is formed, the next critical step is the introduction of methyl groups at the N1 and C3 positions. This is typically achieved through sequential alkylation reactions. A plausible synthetic route for 1,3-dimethyl-5-nitroindazole can be extrapolated from the synthesis of its 6-nitro isomer. nih.gov

The synthesis would begin with a 3-methyl-5-nitro-1H-indazole precursor. The first methylation occurs at the N1 position, which is the more thermodynamically stable position for alkylation on the indazole ring. nih.gov Reagents such as dimethyl carbonate in the presence of a base like triethylenediamine in DMF can be used for this N-methylation step. nih.gov The C3-methylation is often incorporated by starting with a precursor that already contains the methyl group at this position, for example, by using a substituted acetophenone (B1666503) derivative in the initial cyclization. nih.gov

Introduction of the 5-Methanamine Moiety

With the 1,3-dimethylindazole core in hand, the final stage of the synthesis involves the installation of the methanamine group at the 5-position. This can be accomplished through several synthetic routes, most notably via reductive amination of a corresponding aldehyde.

Aminomethylation Reactions at the Indazole 5-Position

Direct aminomethylation at the C5 position of the 1,3-dimethylindazole ring represents a potential, albeit less commonly documented, pathway. This would likely proceed through an electrophilic substitution mechanism, such as a Mannich reaction, involving formaldehyde (B43269) and a suitable amine source. However, controlling regioselectivity and the reactivity of the indazole ring under these conditions can be challenging. More established and reliable methods typically involve the transformation of a pre-existing functional group at the 5-position.

Reductive Amination Pathways

A highly effective and widely used method for introducing the aminomethyl group is the reductive amination of a corresponding aldehyde. ineosopen.orgorganic-chemistry.org This pathway involves two key steps: the synthesis of the intermediate 1,3-dimethyl-1H-indazole-5-carbaldehyde, followed by its reaction with an amine source in the presence of a reducing agent.

The synthesis of the aldehyde intermediate can be achieved from various precursors. For instance, a 5-cyano-1,3-dimethylindazole could be reduced to the aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H). Alternatively, a 5-hydroxymethyl-1,3-dimethylindazole can be oxidized to the aldehyde using mild oxidizing agents.

Once the 1,3-dimethyl-1H-indazole-5-carbaldehyde is obtained, it can be converted to the target primary amine, this compound, through direct reductive amination with an ammonia (B1221849) source. The reaction proceeds via the in-situ formation of an imine, which is then reduced to the amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective option that is tolerant of many functional groups. organic-chemistry.org

Below is a table of common reducing agents used in reductive amination.

| Reducing Agent | Typical Solvent(s) | Key Features |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), THF | Mild and selective for imines over aldehydes/ketones; does not require acidic conditions. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (B145695) (EtOH) | Effective at mildly acidic pH (6-7); toxic cyanide byproducts. |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce the starting aldehyde; often added after imine formation. |

| Catalytic Hydrogenation (H₂/Catalyst) | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | Catalysts include Pd/C, PtO₂, Raney Ni; can reduce other functional groups. |

This table is interactive and can be sorted by clicking on the column headers.

Another viable route starts from the 1,3-dimethyl-5-nitroindazole intermediate. The nitro group can be reduced to a 5-amino group using methods like catalytic hydrogenation with Pd/C. nih.gov The resulting 5-amino-1,3-dimethylindazole can then be converted to the 5-carbonitrile via a Sandmeyer reaction, followed by reduction of the nitrile to the desired aminomethyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Multi-Component Reactions (MCRs) in Synthesis

Multi-component reactions offer an efficient strategy for the synthesis of complex molecules like substituted indazoles in a single step from three or more starting materials. organic-chemistry.org For example, a one-pot reaction involving 2-aminophenones and hydroxylamine (B1172632) derivatives can yield indazoles under metal-free conditions. organic-chemistry.org While a specific MCR that directly yields this compound has not been prominently reported, the principles of MCRs could be applied to construct a densely functionalized indazole precursor that can be readily converted to the target compound. This approach is highly valued for its atom economy and operational simplicity.

Advanced Synthetic Strategies for this compound

The construction of the 1,3-dimethyl-5-substituted indazole core relies on advanced organic synthesis techniques that offer high efficiency, selectivity, and scalability. These strategies have evolved from classical methods to include sophisticated catalytic systems, continuous flow processes, and green chemistry principles.

Catalyst-based methodologies have profoundly impacted the synthesis of indazole scaffolds, providing efficient routes to a wide array of derivatives. benthamdirect.com Transition-metal catalysts, in particular, have been instrumental in developing new synthetic pathways. ingentaconnect.com

Palladium-catalyzed reactions, such as intramolecular amination of aryl halides, are a common strategy for constructing the indazole ring. samipubco.com For the synthesis of a 5-substituted indazole like this compound, a plausible route could involve the cyclization of a suitably substituted N-aryl-N-benzylhydrazine derivative catalyzed by a palladium complex. nih.gov Copper-catalyzed reactions also offer versatile methods for indazole synthesis, including coupling and condensation reactions that can form the core heterocyclic structure. samipubco.com

These catalytic methods are valued for their efficiency and ability to tolerate various functional groups, which is crucial for creating complex molecules. ingentaconnect.com The choice of catalyst and ligands is critical for controlling regioselectivity, especially when forming substituted indazoles.

| Catalytic System | Reaction Type | Application in Indazole Synthesis | Reference |

| Palladium/dppf | Intramolecular Amination | Cyclization of N-aryl-N-(o-bromobenzyl)-hydrazines. | nih.gov |

| Copper Bromide (CuBr₂) | Condensation/Coupling | Synthesis of 3-aminoindazoles. | samipubco.com |

| Rhodium (Rh) | C-H Activation/Annulation | Rhodium-catalyzed annulation of azobenzenes with internal alkynes. | nih.gov |

| Iron Nitrate (Fe(NO₃)₃) | Radical Nitration | C3-nitration of 2H-indazoles. | chim.it |

Flow chemistry has emerged as a transformative technology in the pharmaceutical and chemical industries, offering significant advantages over traditional batch processing. nih.gov These benefits include enhanced safety, improved reproducibility, and greater scalability, making it an attractive approach for synthesizing heterocyclic compounds like indazoles. acs.orgresearchgate.net

In a continuous-flow setup, reagents are pumped through a series of reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govnih.gov This level of control can lead to higher yields and purities compared to batch methods. For instance, the Cadogan reaction, a reductive cyclization method, has been adapted to flow conditions for the thermal synthesis of N-substituted indazoles from nitroaromatic imines, resulting in higher yields and shorter reaction times. nih.gov The application of flow chemistry could enable the safe and efficient large-scale production of this compound or its precursors. researchgate.net

The ability to rapidly screen multiple reaction conditions and catalysts makes flow reactors ideal for optimizing synthetic routes. researchgate.net This technology is particularly well-suited for reactions that are hazardous or difficult to control in batch mode. nih.gov

Green chemistry principles are increasingly being integrated into the synthesis of pharmacologically relevant molecules to reduce environmental impact. benthamdirect.com For indazole synthesis, this includes the use of eco-friendly solvents, milder reagents, and energy-efficient techniques. samipubco.com

One sustainable approach involves using ammonium (B1175870) chloride (NH₄Cl), a mild acid catalyst, for the synthesis of 1-H-indazoles in an ethanol solvent, often utilizing a grinding protocol that minimizes solvent waste. samipubco.com This method is noted for its high yields, short reaction times, and simple work-up procedures. samipubco.com Another innovative green method employs natural catalysts, such as lemon peel powder, in conjunction with ultrasound irradiation to promote the reaction, offering a biodegradable and cost-effective alternative to conventional catalysts. researchgate.net These sustainable strategies represent a move towards more environmentally benign chemical manufacturing. samipubco.com

| Sustainable Method | Key Features | Advantages | Reference |

| Grinding Protocol with NH₄Cl | Uses a mild acid catalyst in ethanol. | High yield, short reaction time, eco-friendly. | samipubco.com |

| Natural Catalyst (Lemon Peel Powder) | Utilizes a biodegradable catalyst with ultrasound irradiation. | Cost-effective, green, good yields. | researchgate.net |

| Metal-Free Synthesis | Avoids transition metal catalysts. | Reduces heavy metal waste and potential contamination. | nih.gov |

Derivatization and Structural Modifications of this compound

The presence of a primary amine functional group and a substituted indazole ring system in this compound offers multiple avenues for structural modification and the synthesis of new derivatives.

The primary amine of the methanamine group (-CH₂NH₂) is a versatile handle for a variety of chemical transformations. Standard functionalization reactions can be employed to introduce diverse substituents, thereby modulating the compound's physicochemical and biological properties.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines.

These reactions allow for the systematic exploration of the chemical space around the core indazole scaffold.

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl Chloride | Amide (-NHCOR) |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Reductive Amination | Benzaldehyde, NaBH₃CN | Secondary Amine (-NHCH₂Ph) |

| Sulfonylation | Tosyl Chloride | Sulfonamide (-NHSO₂R) |

The reactivity of the this compound molecule is governed by the electronic properties of its substituents. The indazole ring itself is a heteroaromatic system. chemicalbook.com The two methyl groups at the N-1 and C-3 positions are electron-donating groups (EDGs) due to hyperconjugation.

These EDGs increase the electron density of the indazole ring system, making the aromatic benzene portion more susceptible to electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) than an unsubstituted indazole. chemicalbook.com The directing effect of the existing substituents must be considered. In electrophilic aromatic substitution, the incoming electrophile will be directed to specific positions on the benzene ring. The aminomethyl group at C-5, being an activating group, along with the fused pyrazole ring, will influence the regioselectivity of further substitutions, typically directing to the C-4 and C-6 positions. Understanding these electronic effects is crucial for planning subsequent synthetic steps and predicting the outcomes of derivatization reactions. chim.itrsc.org

Isotopic Labeling Strategies for Research

Isotopic labeling of "this compound" is a critical process for studying its metabolic fate, pharmacokinetic profile, and mechanism of action in biological systems. The introduction of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), and carbon-14 (B1195169) (¹⁴C) allows for the tracking and quantification of the molecule and its metabolites. The specific placement of the isotopic label is determined by the research objectives and the synthetic feasibility.

Deuterium Labeling:

Deuterium labeling is often employed to investigate the kinetic isotope effect, which can influence the rate of metabolic transformations. By replacing hydrogen atoms at sites of enzymatic oxidation with deuterium, the metabolic rate can be slowed, potentially leading to a longer half-life of the compound. For "this compound," potential sites for deuteration include the methyl groups on the indazole ring and the aminomethyl group.

One common strategy involves the use of deuterated methylating agents. For instance, the synthesis of deuterated methylamine (B109427) and dimethylamine (B145610) has been achieved using deuterated methylation reagents like TsOCD₃. semanticscholar.orgresearchgate.net A similar approach could be envisioned for the introduction of a deuterated methyl group at the N-1 position of the indazole ring during the synthesis of the core structure.

Another potential deuteration strategy would involve the reduction of a suitable precursor. For example, if the aminomethyl group is introduced via the reduction of a nitrile or an amide, a deuterium-donating reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) could be utilized to install deuterium atoms on the methylene (B1212753) bridge.

Carbon-14 Labeling:

Carbon-14 is a long-lived radioisotope that is invaluable for quantitative analysis in absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov The introduction of a ¹⁴C atom into the structure of "this compound" allows for the sensitive detection of the compound and all of its metabolites.

A prevalent method for introducing ¹⁴C is through the use of ¹⁴C-labeled building blocks. For "this compound," [¹⁴C]methyl iodide ([¹⁴C]CH₃I) is a versatile reagent that could be used to introduce the radiolabel at one of the methyl groups on the indazole ring. nih.gov This approach, known as late-stage labeling, is advantageous as it can often be performed on a more advanced intermediate or the final molecule itself. nih.gov

Alternatively, the carbon atom of the aminomethyl group is another strategic position for ¹⁴C labeling. This could be achieved by employing a ¹⁴C-labeled cyanide source (e.g., K¹⁴CN) in a synthetic route that involves the formation and subsequent reduction of a nitrile intermediate.

The following table summarizes potential isotopic labeling strategies for "this compound" based on established methodologies for related compounds.

| Isotope | Labeling Position | Potential Labeled Reagent/Precursor | Synthetic Strategy |

| Deuterium (²H) | N-1 Methyl Group | Deuterated Methylating Agent (e.g., CD₃I) | N-methylation of the indazole precursor |

| Deuterium (²H) | C-3 Methyl Group | Deuterated Methylating Agent (e.g., CD₃I) | C-methylation of a suitable indazole intermediate |

| Deuterium (²H) | Aminomethyl Group (-CH₂NH₂) | Deuterium-donating reducing agent (e.g., NaBD₄, LiAlD₄) | Reduction of a corresponding nitrile or amide precursor |

| Carbon-14 (¹⁴C) | N-1 Methyl Group | [¹⁴C]Methyl Iodide ([¹⁴C]CH₃I) | N-methylation of the indazole precursor |

| Carbon-14 (¹⁴C) | C-3 Methyl Group | [¹⁴C]Methyl Iodide ([¹⁴C]CH₃I) | C-methylation of a suitable indazole intermediate |

| Carbon-14 (¹⁴C) | Aminomethyl Group (-¹⁴CH₂NH₂) | Potassium [¹⁴C]Cyanide (K¹⁴CN) | Introduction of a nitrile group followed by reduction |

These strategies provide a framework for the synthesis of isotopically labeled "this compound," enabling detailed investigation into its biological properties. The choice of isotope and labeling position would be tailored to the specific requirements of the planned research.

Computational and Theoretical Studies of 1,3 Dimethyl 5 Indazolyl Methanamine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are essential for elucidating the fundamental electronic structure and geometry of a molecule. These methods, grounded in quantum mechanics, can predict a variety of molecular properties with high accuracy.

Conformation and Tautomerism Analysis

A thorough conformational analysis of (1,3-Dimethyl-5-indazolyl)methanamine would be the initial step in its theoretical characterization. This would involve identifying the most stable three-dimensional arrangements of the atoms (conformers) by mapping the potential energy surface as a function of rotatable bonds, such as the bond connecting the methanamine group to the indazole ring.

Additionally, while the 1,3-dimethyl substitution on the indazole ring prevents the common 1H-2H tautomerism of the indazole core itself, other forms of tautomerism, such as those involving the aminomethyl group, could be computationally investigated. The relative energies of any potential tautomers would be calculated to determine their populations at equilibrium.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, these calculations would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only, as no specific data could be located.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map would provide a visual representation of the charge distribution around the molecule. This analysis helps in identifying the electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP surface would highlight the electronegative nitrogen atoms of the indazole ring and the aminomethyl group as likely sites for hydrogen bonding and other electrostatic interactions.

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations would offer a dynamic view of this compound's behavior over time, typically in a simulated solvent environment. These simulations solve Newton's equations of motion for the atoms in the system, providing insights into the molecule's flexibility, conformational changes, and interactions with its surroundings. MD is particularly useful for sampling a wide range of molecular conformations and understanding how the molecule might behave in a biological or chemical system.

Docking Studies and Ligand-Target Interactions (Excluding Clinical Targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be employed to investigate its potential interactions with non-clinical targets, such as enzymes or receptors relevant to chemical or materials science applications. These studies would predict binding affinities and interaction modes, guiding the design of new functional molecules.

QSAR (Quantitative Structure-Activity Relationship) Modeling (Pre-Clinical Context)

QSAR modeling is a statistical approach that relates the chemical structure of a series of compounds to their biological or chemical activity. In a pre-clinical context, if a set of analogous indazole derivatives with known activities were available, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of this compound and its analogs to predict its activity, thereby prioritizing it for further experimental investigation.

Reaction Pathway Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and energetic barriers that are often difficult to probe experimentally. However, a review of the current scientific literature reveals a notable absence of specific computational studies focused on the reaction pathway elucidation of This compound .

While density functional theory (DFT) and other quantum chemical calculations have been applied to the broader class of indazole derivatives, these investigations have primarily centered on aspects such as molecular docking for biological activity, analysis of spectroscopic properties, or their potential as corrosion inhibitors. For instance, DFT studies have been utilized to understand the electronic properties and reactivity of various substituted indazoles, but not to map the potential energy surface of reactions involving the aminomethyl group at the 5-position of a 1,3-dimethylated indazole core.

Research into the synthesis of indazoles from precursors like 2-aminomethyl-phenylamines exists, which points to potential, yet unstudied, reaction pathways that could be computationally modeled. Such a study would theoretically involve mapping the reaction coordinates for cyclization and functional group transformations, identifying the transition state structures, and calculating the activation energies for each step.

A hypothetical computational study on a reaction involving This compound , for example, its formation or a subsequent transformation, would likely involve the following:

Reactant and Product Optimization: The initial step would be to obtain the optimized ground-state geometries of the reactants, products, and any proposed intermediates using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

Transition State Searching: Following the identification of a potential reaction path, computational methods would be employed to locate the transition state structure connecting the reactants (or intermediates) and products. This is a critical step, as the transition state represents the highest energy point along the reaction coordinate.

Frequency Calculations: To confirm the nature of the stationary points on the potential energy surface, frequency calculations are performed. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state indeed connects the desired reactant and product, an IRC calculation is typically performed. This traces the minimum energy path downhill from the transition state to the corresponding minima.

The data generated from such a study would allow for the construction of a reaction energy profile, providing quantitative data on the thermodynamics and kinetics of the reaction.

Table 1: Hypothetical Data Table for a Computational Study

Below is an example of how data from a computational study on a hypothetical reaction of This compound might be presented. Please note that the values in this table are purely illustrative and are not based on actual research findings, as such data is not available in the current literature.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State 1 (TS1) | +25.3 | 1 |

| Intermediate 1 (Int1) | +5.2 | 0 |

| Transition State 2 (TS2) | +18.7 | 1 |

| Products | -15.1 | 0 |

Pre Clinical and Mechanistic Biological Investigations of 1,3 Dimethyl 5 Indazolyl Methanamine

Target Identification and Engagement Studies (In Vitro and In Silico)

Currently, there is a notable absence of publicly available scientific literature detailing the specific biological targets of (1,3-Dimethyl-5-indazolyl)methanamine. While the indazole scaffold is a component of numerous biologically active compounds, comprehensive in vitro and in silico studies to identify and confirm the molecular targets for this specific methanamine derivative have not been reported in peer-reviewed publications. longdom.orgnih.govresearchgate.netnih.gov The broader class of indazole derivatives has been investigated for a variety of targets, including kinases and other enzymes, but this cannot be directly extrapolated to this compound without specific experimental evidence. nih.govnih.gov

Enzyme Inhibition and Activation Mechanisms

Detailed enzymatic assays to determine the inhibitory or activation mechanisms of this compound are not described in the available scientific literature. While a study on novel 1,3-dimethyl-6-amino indazole derivatives identified them as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), this pertains to a structurally different compound and the activity of this compound against IDO1 or other enzymes has not been documented. nih.gov The general class of indazole derivatives has been shown to interact with various enzymes, often through competitive or non-competitive inhibition, but specific data for this compound is not available. nih.govnih.gov

Receptor Binding Affinity and Selectivity (Pre-Clinical Models)

There is no published data from pre-clinical models detailing the receptor binding affinity and selectivity profile of this compound. Radioligand binding assays or other equivalent methodologies that would elucidate its interaction with specific receptors have not been reported.

Cellular Assays for Biological Activity (e.g., Reporter Gene Assays, Pathway Analysis)

Information regarding the biological activity of this compound in cellular assays is not available in the public domain. Studies employing techniques such as reporter gene assays or pathway analysis to understand its effects at a cellular level have not been published.

Investigation of Cellular Signaling Pathways

Due to the lack of target identification and cellular activity data, there have been no reported investigations into the specific cellular signaling pathways modulated by this compound.

Modulation of Protein-Protein Interactions

There is no scientific literature to suggest that this compound has been studied for its ability to modulate protein-protein interactions.

Structure-Activity Relationship (SAR) Studies for Biological Probes

Comprehensive Structure-Activity Relationship (SAR) studies for biological probes based on the this compound scaffold have not been published. While SAR studies for other indazole-containing series have been conducted to optimize their biological activities, these are not directly applicable to this specific compound. nih.gov

Investigation of this compound as a Tool Compound in Biological Research

Detailed information and data for this section are not available in the current scientific literature.

Analytical Methodologies and Characterization in Research Settings

Spectroscopic Techniques for Structural Elucidation

The primary structure of (1,3-Dimethyl-5-indazolyl)methanamine is unequivocally established through a combination of spectroscopic methods, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of the molecule. In a typical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring, the methylene (B1212753) protons of the methanamine group, and the methyl groups at the 1 and 3 positions. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide information about the electronic environment and connectivity of the protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, confirming the carbon skeleton. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), could be employed to establish definitive assignments of all proton and carbon signals through the analysis of their correlations.

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum, often obtained through techniques like electron ionization (EI) or electrospray ionization (ESI), can offer further structural information by revealing characteristic fragments of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to N-H stretching vibrations of the amine group, C-H stretching of the aromatic and aliphatic components, and C=C and C=N stretching vibrations of the indazole ring system.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would show absorption maxima corresponding to the π-π* transitions of the aromatic indazole core. This technique is also useful for quantitative analysis, as the absorbance is proportional to the concentration of the compound in solution.

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be developed. The retention time of the main peak would be characteristic of the compound, and the area percentage of this peak relative to the total peak area would provide a quantitative measure of its purity. Diode-array detection (DAD) or mass spectrometric (MS) detection can be coupled with HPLC to provide further spectral information for peak identification and purity assessment.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an effective separation technique. If this compound is sufficiently volatile, a GC method could be developed to assess its purity. The choice of the column (e.g., a polar or non-polar stationary phase) and temperature program would be optimized to achieve good separation from any impurities. Flame ionization detection (FID) or mass spectrometry (MS) are common detectors used in GC analysis.

Quantitative Analytical Methods for Research Samples

Accurate quantification of this compound in research samples is crucial for various applications.

Quantitative NMR (qNMR): qNMR is a powerful technique for determining the concentration of a sample with high precision and accuracy, without the need for a reference standard of the analyte itself. By using a certified internal standard with a known concentration, the concentration of this compound can be determined by comparing the integral of a specific resonance of the analyte to that of the internal standard.

HPLC with UV or MS Detection: A validated HPLC method with UV or MS detection is a common approach for quantitative analysis. A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound in an unknown sample is then determined by comparing its peak area to the calibration curve. This method is widely used for its sensitivity, selectivity, and robustness.

Future Directions and Emerging Research Avenues for 1,3 Dimethyl 5 Indazolyl Methanamine

Development of Novel Synthetic Routes

The advancement of research into (1,3-Dimethyl-5-indazolyl)methanamine and its analogues hinges on the development of efficient and versatile synthetic methodologies. While classical methods for indazole synthesis, such as the Cadogan reaction, are established, contemporary organic synthesis offers avenues for more streamlined and diverse approaches. nih.gov Future efforts could focus on the following:

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction optimization. Developing a flow-based synthesis for this compound could facilitate its production for larger-scale biological screening and other applications.

Combinatorial Synthesis: To explore the structure-activity relationships of this compound, the development of combinatorial synthetic routes is crucial. By creating libraries of analogues with variations at the methyl groups, the indazole core, and the methanamine side chain, researchers can systematically investigate the impact of structural modifications on biological activity.

| Synthetic Strategy | Potential Advantages | Key References |

| C-H Functionalization | Step-economy, atom-economy, access to novel analogues | researchgate.net |

| Flow Chemistry | Improved safety, scalability, and process control | N/A |

| Combinatorial Synthesis | Rapid generation of compound libraries for SAR studies | N/A |

Exploration of New Biological Targets and Mechanisms

Indazole derivatives are known to interact with a wide array of biological targets, most notably protein kinases. nih.gov The structural features of this compound suggest its potential to engage with various biological macromolecules. Future research in this area should be directed towards:

Kinase Profiling: A comprehensive screening of this compound against a broad panel of human kinases could uncover novel inhibitory activities. nih.gov Given that many approved anticancer drugs, such as Axitinib and Pazopanib, are indazole-based kinase inhibitors, this is a particularly promising avenue. bohrium.com

Epigenetic Targets: The role of epigenetic modifiers in disease has led to a surge in the development of small molecule inhibitors. Investigating the interaction of this compound with enzymes such as histone deacetylases (HDACs) and methyltransferases could reveal novel therapeutic opportunities.

Ion Channel Modulation: The methanamine moiety could potentially interact with ion channels, which are critical for neuronal and cardiac function. Electrophysiological studies could be employed to assess the compound's effect on various ion channels.

A recent study on novel 1,3-dimethyl-6-amino-1H-indazole derivatives as IDO1 inhibitors for the treatment of hypopharyngeal carcinoma highlights the potential for this scaffold in cancer therapy. nih.gov

| Potential Biological Target Class | Rationale for Exploration | Relevant Research on Indazoles |

| Protein Kinases | Established target class for indazole derivatives in oncology. nih.gov | Axitinib, Pazopanib bohrium.com |

| Epigenetic Modifiers | Growing area of drug discovery with potential for novel mechanisms. | N/A |

| Ion Channels | Potential for applications in neurology and cardiology. | N/A |

| IDO1 | Demonstrated activity of a similar 1,3-dimethyl-indazole scaffold. nih.gov | N/A |

Application in Chemical Biology Tools and Probes

The development of chemical probes is essential for dissecting complex biological processes. The this compound scaffold can be functionalized to create valuable tools for chemical biology research.

Fluorescent Probes: By conjugating a fluorophore to the methanamine group or another position on the indazole ring, it may be possible to develop fluorescent probes for cellular imaging. researchgate.net The intrinsic fluorescence of some indazole derivatives could also be exploited. rsc.org Research into indazole-based dyes has shown their potential as versatile fluorophores. ehu.es

Affinity-Based Probes: Immobilizing this compound on a solid support would enable affinity chromatography experiments to identify its binding partners in cell lysates, thus aiding in target identification and validation.

Photoaffinity Probes: The introduction of a photoreactive group would allow for the creation of photoaffinity probes. Upon photoactivation, these probes can form a covalent bond with their biological target, facilitating its identification and characterization.

Advanced Material Science Applications

The unique photophysical properties of certain indazole derivatives suggest their potential use in the development of advanced materials. rsc.org

Organic Light-Emitting Diodes (OLEDs): The fluorescence of some indazole-containing compounds makes them candidates for use as emitters in OLEDs. Future research could explore the electroluminescent properties of this compound and its derivatives.

Sensors: The development of indazole-based fluorescent probes for the detection of metal ions, such as mercury, has been reported. researchgate.net The methanamine group of this compound could serve as a recognition site for specific analytes, enabling the design of novel chemical sensors.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries. nih.gov The integration of this compound and its analogues into HTS campaigns is a critical step in unlocking their therapeutic potential.

Assay Development: The development of robust and miniaturized assays is essential for HTS. wiley.com For kinase targets, for example, various assay formats, including fluorescence-based and luminescence-based methods, can be employed. nih.gov

Library Synthesis: As mentioned in section 7.1, the generation of a focused library of analogues around the this compound scaffold is necessary for systematic screening.

Computational Screening: In silico methods, such as molecular docking and virtual screening, can be used to prioritize compounds for experimental testing, thereby enriching the hit rate of HTS campaigns. acs.org

The establishment of efficient screening methodologies, such as the "Antimicrobial-TLC-HPLC" (ATH) method for cytotoxic compounds, can significantly accelerate the discovery of high-yield mutants or derivatives. nih.gov

Conclusion

Summary of Key Research Findings and Contributions

There is currently no available scientific literature detailing specific research findings or contributions related to (1,3-Dimethyl-5-indazolyl)methanamine.

Significance of this compound in Academic Research

The significance of this compound in academic research has not yet been established due to the absence of dedicated studies. The importance of related compounds, such as N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which has been investigated for its potential as an anticancer agent by targeting indoleamine 2,3-dioxygenase 1 (IDO1), underscores the potential of this chemical family. Another related compound, 1,3-Dimethyl-1H-indazol-6-amine, has also been synthesized and characterized. These examples highlight the research interest in the 1,3-dimethyl-indazole core structure.

Outlook for Future Investigations and Potential Impact on Scientific Discovery

The outlook for future investigations into this compound is contingent on initial exploratory studies to synthesize and characterize the compound and to conduct preliminary screenings for biological activity. Given the precedent set by other indazole derivatives, future research could explore its potential in areas such as oncology, immunology, and anti-infective therapy. The discovery of any significant biological activity would undoubtedly spur further investigation into its mechanism of action and potential therapeutic applications, thereby contributing to the broader field of medicinal chemistry and drug discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1,3-Dimethyl-5-indazolyl)methanamine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step organic reactions, starting with indazole derivatives. A common approach includes alkylation of 5-indazolyl precursors using methylating agents (e.g., methyl iodide) under basic conditions (e.g., NaH in DMF) to introduce dimethyl groups . Purification via column chromatography or recrystallization ensures >95% purity. Optimization focuses on solvent choice (aprotic solvents like DMF), temperature control (0–60°C), and catalyst selection to improve yield and reduce byproducts.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and methyl group integration .

- Mass spectrometry (HRMS) for molecular weight confirmation .

- HPLC with UV detection to assess purity (>95%) and identify impurities .

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology : Start with in vitro assays:

- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against Pim-1 or related kinases .

- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,3-dimethyl groups influence the compound’s reactivity and bioactivity?

- Methodology :

- Computational modeling : Perform DFT calculations to analyze electron distribution and steric hindrance at the indazole core .

- SAR studies : Synthesize analogs (e.g., mono-methyl, ethyl substituents) and compare binding affinities in kinase assays .

- Kinetic studies : Measure reaction rates in nucleophilic substitutions to assess steric impacts .

Q. How can contradictory data in biological activity studies be resolved?

- Methodology :

- Assay standardization : Replicate studies under controlled conditions (pH, temperature, cell passage number) .

- Metabolic stability testing : Use liver microsomes to identify degradation products that may affect activity .

- Orthogonal assays : Validate results with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Methodology :

- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce batch variability .

- Process analytical technology (PAT) : Use inline FTIR or HPLC monitoring to adjust parameters in real time .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent systems .

Q. How can computational tools predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites .

- MD simulations : Run 100-ns trajectories to assess binding stability and identify key residues .

- Pharmacophore modeling : Align structural features with known inhibitors to prioritize targets .

Q. What are the stability profiles of this compound under various storage conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.